molecular formula C11H21N3O2 B7563630 4-butanoyl-N-ethylpiperazine-1-carboxamide

4-butanoyl-N-ethylpiperazine-1-carboxamide

货号 B7563630
分子量: 227.30 g/mol
InChI 键: COEWSDOBJWIGJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-butanoyl-N-ethylpiperazine-1-carboxamide, also known as Bepicizumab, is a small molecule drug that has been developed for scientific research purposes. It is a piperazine derivative that has been found to have potential applications in the fields of cancer research and drug discovery.

作用机制

4-butanoyl-N-ethylpiperazine-1-carboxamide works by binding to the VEGF receptor and preventing the binding of VEGF ligands. This prevents the activation of downstream signaling pathways that are involved in the formation of new blood vessels. As a result, 4-butanoyl-N-ethylpiperazine-1-carboxamide can inhibit angiogenesis, which is the process of forming new blood vessels. This mechanism of action has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
4-butanoyl-N-ethylpiperazine-1-carboxamide has been found to have several biochemical and physiological effects. It has been reported to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, 4-butanoyl-N-ethylpiperazine-1-carboxamide has been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

实验室实验的优点和局限性

One of the main advantages of 4-butanoyl-N-ethylpiperazine-1-carboxamide is its specificity for the VEGF receptor. This makes it a useful tool for studying the role of angiogenesis in cancer and other diseases. In addition, 4-butanoyl-N-ethylpiperazine-1-carboxamide has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
However, there are also limitations to the use of 4-butanoyl-N-ethylpiperazine-1-carboxamide in lab experiments. One of the main limitations is its cost, as it is a relatively expensive compound. In addition, 4-butanoyl-N-ethylpiperazine-1-carboxamide has been found to have limited stability in aqueous solutions, which may affect its effectiveness in certain experiments.

未来方向

There are several future directions for the research and development of 4-butanoyl-N-ethylpiperazine-1-carboxamide. One direction is to explore its potential applications in the treatment of other diseases besides cancer, such as macular degeneration and diabetic retinopathy. Another direction is to investigate the use of 4-butanoyl-N-ethylpiperazine-1-carboxamide in combination with other drugs, such as chemotherapy or immunotherapy, to enhance its effectiveness in the treatment of cancer. Finally, further research is needed to optimize the synthesis and formulation of 4-butanoyl-N-ethylpiperazine-1-carboxamide to improve its stability and reduce its cost.
Conclusion:
In conclusion, 4-butanoyl-N-ethylpiperazine-1-carboxamide is a promising small molecule drug that has potential applications in the fields of cancer research and drug discovery. Its specificity for the VEGF receptor and its effectiveness in inhibiting the growth of cancer cells make it a useful tool for studying the role of angiogenesis in cancer and other diseases. However, further research is needed to optimize its synthesis and formulation, explore its potential applications in other diseases, and investigate its use in combination with other drugs.

合成方法

The synthesis of 4-butanoyl-N-ethylpiperazine-1-carboxamide involves the reaction of N-ethylpiperazine with butanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This method has been reported to have a high yield and purity, making it suitable for large-scale production of 4-butanoyl-N-ethylpiperazine-1-carboxamide.

科学研究应用

4-butanoyl-N-ethylpiperazine-1-carboxamide has been found to have potential applications in the field of cancer research. It has been reported to inhibit the growth of cancer cells by targeting the vascular endothelial growth factor (VEGF) receptor. This receptor plays a crucial role in the formation of new blood vessels, which are necessary for the growth and spread of cancer cells. By inhibiting this receptor, 4-butanoyl-N-ethylpiperazine-1-carboxamide can prevent the formation of new blood vessels and thereby inhibit the growth and spread of cancer cells.

属性

IUPAC Name

4-butanoyl-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-3-5-10(15)13-6-8-14(9-7-13)11(16)12-4-2/h3-9H2,1-2H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEWSDOBJWIGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。